Bis(4-fluorophenyl)difluoromethane
Overview
Description
“Bis(4-fluorophenyl)difluoromethane” is a chemical compound with the molecular formula C13H8F4 . It is also known by the synonyms “4,4’-Difluorodiphenylmethane” and "Bis(4-fluorophenyl)methane" .
Molecular Structure Analysis
The molecular structure of “Bis(4-fluorophenyl)difluoromethane” can be represented by the linear formula (FC6H4)2CH2 . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
“Bis(4-fluorophenyl)difluoromethane” has a molecular weight of 240.2 g/mol . The compound is a solid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Material Properties
Sulfonated Poly(arylene ether sulfone)s for Fuel-cell Applications : A study by Bae, Miyatake, and Watanabe (2009) synthesized sulfonated block copolymers containing fluorenyl groups using Bis(4-fluorophenyl)sulfone for potential use in fuel-cell membranes. These copolymers exhibited higher proton conductivity and mechanical properties compared to perfluorinated ionomer membranes, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Polymer Synthesis for Advanced Functionalities : Li et al. (2006) developed high molecular weight linear poly(arylene ether sulfone)s containing 4-fluorophenyl sulfide pendant groups. These polymers, after sulfonation, show potential for fuel cell applications due to their ability to introduce functionality onto pendant side chains, demonstrating the versatility of bis(4-fluorophenyl)difluoromethane derivatives in polymer chemistry (Li, Ding, Robertson, & Guiver, 2006).
Environmental and Industrial Applications
- Bioremediation of Environmental Pollutants : Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A, a compound structurally similar to bis(4-fluorophenyl)difluoromethane, using a reverse micelles system. This study highlights the potential of enzymatic treatments in the bioremediation of phenolic environmental pollutants, pointing to a possible indirect application area for bis(4-fluorophenyl)difluoromethane derivatives in environmental science (Chhaya & Gupte, 2013).
Safety and Hazards
Future Directions
The field of difluoromethylation, which includes compounds like “Bis(4-fluorophenyl)difluoromethane”, is a rapidly advancing area of research. Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .
properties
IUPAC Name |
1-[difluoro-(4-fluorophenyl)methyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCGUEMTJIVPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472908 | |
Record name | BIS(4-FLUOROPHENYL)DIFLUOROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339-27-5 | |
Record name | BIS(4-FLUOROPHENYL)DIFLUOROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key challenge in synthesizing Bis(4-fluorophenyl)difluoromethane, and how does the research address it?
A1: Direct fluorination of carbonyl groups, particularly in complex molecules, can be challenging due to the highly reactive nature of fluorinating agents. [] The research demonstrates a method for direct fluorination of the carbonyl group in benzophenones, specifically Bis(4-fluorophenyl)ketone, using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) to produce Bis(4-fluorophenyl)difluoromethane. This method offers a potentially safer and more selective approach to synthesizing this specific difluoromethane derivative. []
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